N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide
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Overview
Description
N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide is a complex organic compound featuring a pyrimidine ring fused to an octahydroindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Cyclization to Form Octahydroindole: The pyrimidine derivative is then subjected to cyclization reactions to form the octahydroindole structure. This can be achieved through intramolecular cyclization using appropriate catalysts.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via nucleophilic substitution reactions, often using cyanomethyl halides in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the cyanomethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products
Oxidation Products: Oxidized derivatives of the pyrimidine and indole rings.
Reduction Products: Primary amines from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting various biological pathways and receptors.
Industry
In the materials science industry, this compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials. Its ability to undergo various chemical modifications makes it valuable for creating materials with tailored functionalities.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(Cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide: Similar in structure but with a trifluoromethyl group, offering different chemical properties and reactivity.
N-(Cyanomethyl)-2-pyridylcarboxamide: Another related compound with a pyridine ring instead of pyrimidine, affecting its biological activity and chemical behavior.
Uniqueness
N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide is unique due to its fused ring structure, which provides a rigid and complex framework. This structural complexity can lead to unique interactions with biological targets and distinct chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-6-9-17-14(21)13-10-11-4-1-2-5-12(11)20(13)15-18-7-3-8-19-15/h3,7-8,11-13H,1-2,4-5,9-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPPBMCFOSGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C3=NC=CC=N3)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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